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molecular formula C6H12Cl2O2Si B8499505 (2,2-Dichloro-1-methoxy-vinyloxy)-trimethylsilane

(2,2-Dichloro-1-methoxy-vinyloxy)-trimethylsilane

Cat. No. B8499505
M. Wt: 215.15 g/mol
InChI Key: HOMHALWLEKDHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07420079B2

Procedure details

A 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, condenser, pressure equalizing addition funnel and an argon inlet was charged with zinc dust (78.0 g, 1.19 mol) followed by the addition of anhydrous tetrahydrofuran (400 ml). To this mixture was added 1,2-dibromoethane (2 ml) to activate the zinc. The resulting mixture was heated at a gentle reflux for 25 minutes. After cooling to −55° C., a solution of methyl trichloroacetate (100.3 g, 0.565 mol) and chlorotrimethylsilane (80 ml, 0.648 mol) was added at a rate to maintain the reaction temperature at −55 to −60° C. (1 hour required). After the addition was complete, the mixture was allowed to stir at room temperature for approximately 90 minutes. The resulting mixture was diluted with heptane (700 ml) and filtered under nitrogen through a Celite 545 pad. The filtercake was washed with additional heptane (1×300 ml, 3×200 ml). The filtrate was then concentrated at reduced pressure on a rotary evaporator (approximately 10-15 mm Hg with a 22-27° C. water bath) to give crude (2,2-dichloro-1-methoxy-vinyloxy)-trimethylsilane as a dense oil (129.2 g). Quantitative proton NMR indicates this crude material contains 0.389 mol (68.8%) of (2,2-dichloro-1-methoxy-vinyloxy)-trimethylsilane.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
100.3 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four
Name
Quantity
78 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
O1CCCC1.BrCCBr.[Cl:10][C:11]([Cl:17])(Cl)[C:12]([O:14][CH3:15])=[O:13].Cl[Si:19]([CH3:22])([CH3:21])[CH3:20]>CCCCCCC.[Zn]>[Cl:10][C:11]([Cl:17])=[C:12]([O:14][CH3:15])[O:13][Si:19]([CH3:22])([CH3:21])[CH3:20]

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
BrCCBr
Step Three
Name
Quantity
100.3 g
Type
reactant
Smiles
ClC(C(=O)OC)(Cl)Cl
Name
Quantity
80 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Four
Name
Quantity
700 mL
Type
solvent
Smiles
CCCCCCC
Step Five
Name
Quantity
78 g
Type
catalyst
Smiles
[Zn]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-55 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for approximately 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-liter three-necked flask equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
thermometer, condenser, pressure equalizing
ADDITION
Type
ADDITION
Details
addition funnel and an argon inlet
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated at
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux for 25 minutes
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature at −55 to −60° C. (1 hour required)
Duration
1 h
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
filtered under nitrogen through a Celite 545 pad
WASH
Type
WASH
Details
The filtercake was washed with additional heptane (1×300 ml, 3×200 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated at reduced pressure on a rotary evaporator (approximately 10-15 mm Hg with a 22-27° C. water bath)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC(=C(O[Si](C)(C)C)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 129.2 g
YIELD: CALCULATEDPERCENTYIELD 106.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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